2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
Description
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyranone ring, a piperazine moiety, and a piperidine group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4/c1-18-6-8-28(9-7-18)24(30)17-32-23-16-31-19(14-22(23)29)15-26-10-12-27(13-11-26)21-5-3-2-4-20(21)25/h2-5,14,16,18H,6-13,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRITIYQMWPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one typically involves multiple steps, including the formation of the pyranone ring, the introduction of the piperazine and piperidine groups, and the final coupling reactions. One common synthetic route is as follows:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions using 2-fluorophenylpiperazine and an appropriate leaving group.
Introduction of the Piperidine Group: The piperidine group can be introduced through reductive amination reactions using 4-methylpiperidine and a suitable carbonyl compound.
Final Coupling Reaction: The final step involves coupling the pyranone ring with the piperazine and piperidine groups using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products Formed
Oxidation: N-oxides of the piperidine and piperazine groups.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted derivatives at the fluorophenyl group.
Hydrolysis: Carboxylic acid and alcohol products from the ester linkage.
Scientific Research Applications
Inhibition of Nucleoside Transporters
One of the notable applications of this compound is its role as an inhibitor of human equilibrative nucleoside transporters (ENTs). Research indicates that derivatives of this compound can selectively inhibit ENT2, which is relevant in cancer therapy as it may enhance the efficacy of nucleoside-based chemotherapeutics. The selectivity observed in these compounds suggests a potential for targeted cancer treatments without affecting normal nucleoside transport processes .
Antidepressant Activity
The piperazine moiety present in the compound is associated with antidepressant properties. Compounds containing similar structures have been linked to serotonin receptor modulation, which plays a crucial role in mood regulation. Studies have indicated that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, thereby improving antidepressant efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. The following table summarizes key findings from various studies:
Case Study 1: Cancer Treatment
In a study focused on cancer treatment, a derivative of this compound was tested for its ability to inhibit tumor growth in vitro. The results demonstrated significant reduction in cell viability in cancer cell lines when treated with the compound, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Neuropharmacology
Another investigation explored the neuropharmacological effects of the compound, particularly its influence on neurotransmitter systems. It was found that certain analogues exhibited enhanced activity at serotonin receptors, indicating promise for treating mood disorders .
Mechanism of Action
The mechanism of action of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
- 2-((4-(2-bromophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
- 2-((4-(2-methylphenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
Uniqueness
The uniqueness of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one lies in the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable candidate for drug development.
Biological Activity
The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one, often referred to as a derivative of piperazine, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound typically begins with saccharin derivatives, which serve as key intermediates. For instance, one synthesis route involves the reaction of saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate, yielding the target compound after purification through chromatography .
Structural Insights
The molecular structure features a piperazine moiety, which is known for its versatility in pharmacology. The presence of the 2-fluorophenyl group is crucial for enhancing the compound's interaction with biological targets. The overall conformation of the molecule is twisted, indicating potential for diverse interactions with biological macromolecules .
The compound exhibits several biological activities primarily attributed to its ability to interact with various receptors and enzymes. Notably, it has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs), which are pivotal in regulating nucleotide synthesis and adenosine function. In vitro studies have shown that this compound selectively inhibits ENT2 over ENT1, suggesting a targeted therapeutic potential .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the piperazine ring and substituent groups significantly influence biological activity. For example, altering the halogen substituents on the phenyl moiety can enhance inhibitory effects on ENTs .
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of this compound showed varying degrees of inhibition against ENT1 and ENT2 in transfected cell lines. The most potent analog exhibited an irreversible inhibition mechanism without affecting cell viability or transporter internalization .
- Selectivity Profile : The selectivity profile of this compound was assessed against a panel of kinases, revealing significant selectivity for certain kinases over others. This selectivity is critical for minimizing off-target effects in therapeutic applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H26FN3O3 |
| Key Biological Targets | ENTs, CDK9 |
| Inhibition Type | Non-competitive |
| Selectivity | ENT2 > ENT1 |
| Mechanism | Irreversible inhibition |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions. A typical approach includes:
- Step 1 : Condensation of a 2-fluorophenylpiperazine derivative with a pyran-4-one precursor under acidic or basic catalysis to form the core structure.
- Step 2 : Introduction of the 2-(4-methylpiperidin-1-yl)-2-oxoethoxy side chain via nucleophilic substitution or coupling reactions.
Optimization can employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and analyze yield/purity via HPLC. Flow chemistry techniques (e.g., continuous reactors) may enhance reproducibility and scalability .
Q. What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : Confirm regiochemistry of the piperazine and pyran rings (¹H/¹³C NMR).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement, particularly for chiral centers or stereochemical ambiguities .
Q. How can researchers assess preliminary biological activity?
- In vitro assays : Screen against target receptors (e.g., serotonin or dopamine receptors, given the piperazine moiety’s pharmacological relevance) using radioligand binding assays.
- Dose-response studies : Determine IC₅₀ values for potency evaluation.
- Control experiments : Compare with structurally related analogs to establish baseline activity .
Advanced Research Questions
Q. How can computational modeling predict target interactions and pharmacokinetics?
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs).
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions.
- MD simulations : Explore conformational stability in biological membranes.
Computational studies on analogous compounds suggest moderate oral bioavailability due to balanced hydrophilicity/lipophilicity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Replicate assays : Ensure consistent cell lines, assay protocols, and controls.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites.
- Structural validation : Re-examine stereochemical purity via chiral HPLC or crystallography to rule out enantiomer-related discrepancies .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the 2-fluorophenyl group with other aryl substituents to probe electronic effects.
- Side-chain variations : Test alternative piperidine derivatives (e.g., morpholine, pyrrolidine) to optimize metabolic stability.
- Bioisosteric replacements : Substitute the pyran ring with furan or thiophene to assess ring flexibility .
Q. How can X-ray crystallography address challenges in polymorph identification?
- SHELX refinement : Resolve crystal packing and hydrogen-bonding networks to distinguish polymorphs.
- Temperature-dependent studies : Analyze thermal stability and phase transitions.
For example, fluorophenyl-containing analogs often exhibit multiple polymorphs due to π-π stacking and halogen bonding .
Q. What methodologies ensure high purity for in vivo studies?
- Prep-HPLC : Purify >98% purity using C18 columns and gradient elution.
- Chiral resolution : Use amylose-based columns for enantiomer separation.
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
